molecular formula C35H23N B14324437 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile CAS No. 105281-52-5

9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile

Cat. No.: B14324437
CAS No.: 105281-52-5
M. Wt: 457.6 g/mol
InChI Key: XYRXYQGOYDBSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a triphenylcyclopropene moiety and a carbonitrile group, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile typically involves multiple steps, starting with the preparation of the triphenylcyclopropene intermediate. This intermediate is then reacted with a fluorene derivative under specific conditions to form the final product. Common reagents used in these reactions include potassium cyanide and diphenylacetylene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the carbonitrile group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transport in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile is unique due to its combination of a fluorene backbone with a triphenylcyclopropene moiety and a carbonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

105281-52-5

Molecular Formula

C35H23N

Molecular Weight

457.6 g/mol

IUPAC Name

9-(1,2,3-triphenylcycloprop-2-en-1-yl)fluorene-9-carbonitrile

InChI

InChI=1S/C35H23N/c36-24-34(30-22-12-10-20-28(30)29-21-11-13-23-31(29)34)35(27-18-8-3-9-19-27)32(25-14-4-1-5-15-25)33(35)26-16-6-2-7-17-26/h1-23H

InChI Key

XYRXYQGOYDBSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C#N)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.